

Application Note: Lonicerin Extraction from Lonicera japonica Flowers

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Compound of Interest		
Compound Name:	Lonicerin	
Cat. No.:	B1683047	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a plant widely used in traditional medicine, particularly for its anti-inflammatory, antibacterial, and antiviral properties.[1][2] The flowers of L. japonica are a rich source of various bioactive compounds, including flavonoids, organic acids, and triterpenoid saponins.[1] Among these, lonicerin (also known as veronicastroside), a flavonoid glycoside, is recognized for its significant therapeutic potential.[3][4] Lonicerin exerts potent anti-inflammatory and immunomodulatory effects, making it a compound of interest for drug development.[3][5] Mechanistic studies have revealed that lonicerin can mitigate inflammatory responses by targeting key signaling pathways, such as the EZH2/NF-kB pathway.[3][6] This document provides detailed protocols for the extraction, purification, and quantification of lonicerin from L. japonica flowers.

Experimental ProtocolsProtocol for Lonicerin Extraction

This section details two common methods for extracting **lonicerin** and other flavonoids from dried Lonicera japonica flower buds.

a) Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Methodological & Application



- Materials and Equipment:
 - Dried, powdered Lonicera japonica flower buds (60-mesh sieve).[7]
 - 75% Methanol.[7]
 - Ultrasonic bath or probe sonicator (e.g., 200 W, 40 Hz).[7]
 - Laboratory centrifuge.
 - 0.22 µm membrane filter.
 - Rotary evaporator.
- Procedure:
 - Accurately weigh 0.25 g of powdered L. japonica flower buds.[7]
 - Add 20 mL of 75% methanol to the powder, establishing a solid-to-liquid ratio of 1:80 (g/mL).[7]
 - Place the mixture in an ultrasonic bath and sonicate for 60 minutes.[7] Maintain a constant temperature, for example, 50-60°C, to enhance extraction efficiency.[8]
 - After sonication, cool the mixture to room temperature. Replenish any solvent lost during the process with 75% methanol.[7]
 - Centrifuge the extract at 12,000 rpm for 10 minutes to pellet the solid material.
 - Carefully collect the supernatant and filter it through a 0.22 μm membrane.
 - The filtered extract can be concentrated using a rotary evaporator at a controlled temperature (e.g., 60°C) to obtain the crude extract.[9] Store the crude extract at -20°C for further analysis.
- b) Microwave-Assisted Extraction (MAE)



MAE is a rapid extraction technique that uses microwave energy to heat the solvent and sample, leading to efficient extraction in a shorter time.

- Materials and Equipment:
 - Dried, powdered Lonicera japonica flower buds.
 - 50% Ethanol.[1]
 - Microwave extraction system.
 - Laboratory centrifuge.
 - 0.22 µm membrane filter.
- Procedure:
 - Weigh a suitable amount of powdered flower buds.
 - Add 50% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).[1]
 - Set the extraction temperature to 60°C and apply microwave irradiation for a short duration, for instance, 5 minutes.[1]
 - After extraction, allow the sample to cool.
 - Process the mixture by centrifugation and filtration as described in the UAE protocol (Steps 5-6).

Protocol for Lonicerin Purification

Purification of the crude extract is necessary to isolate **Ionicerin** from other co-extracted compounds. High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for this purpose.

- Materials and Equipment:
 - Crude extract from L. japonica.



- · HSCCC instrument.
- Two-phase solvent system: Ethyl acetate—ethanol—water (4:1:5, v/v).[10]
- Fraction collector.
- HPLC system for fraction analysis.

Procedure:

- Prepare the two-phase solvent system by mixing ethyl acetate, ethanol, and water in a
 4:1:5 volume ratio in a separatory funnel. Allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.[10]
- Equilibrate the HSCCC system by first filling the column with the stationary phase and then pumping the mobile phase at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.[10]
- Dissolve a known amount of the crude extract (e.g., 110 mg) in a suitable volume of the solvent system.[10]
- Inject the sample into the HSCCC system.
- Begin elution with the mobile phase and collect fractions at regular intervals using a fraction collector.
- Analyze the collected fractions using HPLC to identify those containing lonicerin with high purity.
- Pool the high-purity fractions and evaporate the solvent to obtain purified lonicerin.

Protocol for Lonicerin Quantification

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantitative analysis of **lonicerin**.[11][12]

Materials and Equipment:



- HPLC system with DAD detector (e.g., Dionex).[11][12]
- C18 column (e.g., Luna C18, 5µm, 4.6mm × 150mm).[11][12]
- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[11][12]
- Mobile Phase B: Acetonitrile.[11][12]
- Lonicerin analytical standard.
- Sample extracts.
- Chromatographic Conditions:
 - Column Temperature: 25°C.[11][12]
 - Flow Rate: 1.0 mL/min.[11][12]
 - Injection Volume: 10 μL.[11][12]
 - Detection Wavelength: UV detection can be set at 205, 254, 280, and 330 nm to monitor multiple compounds simultaneously.[11][12]
 - Gradient Elution: A suitable gradient of Mobile Phase B (acetonitrile) in Mobile Phase A
 (0.1% TFA) should be established to achieve good separation.

Procedure:

- Prepare a stock solution of the **lonicerin** standard in methanol. Create a series of working standard solutions by serial dilution to generate a calibration curve.
- Prepare the sample solution by dissolving the crude or purified extract in the mobile phase or methanol.
- Inject the standard solutions in triplicate to establish a calibration curve (peak area vs. concentration).
- Inject the sample solutions to be analyzed.



- Identify the **Ionicerin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Ionicerin** in the sample using the linear regression equation derived from the calibration curve.

Data Presentation Quantitative Extraction & Analysis Data

The efficiency of extraction and the reliability of the analytical method are summarized below.

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Lonicera species.

Method	Solvent	Temp. (°C)	Time (min)	S/L Ratio	Key Compoun d Yield	Referenc e
UAE	75% Methanol	50-60	60	1:80 g/mL	Not specified for lonicerin	[7][8]
MAE	50% Ethanol	60	5	1:10 w/v	Chlorogeni c Acid: 6.14%	[1]
UAE	ChCl:EG (DES)	51	43	22 mL/g	Saponins: 101.8 mg/g	[13]
Enzymatic	80% Ethanol	80	130	35:1 mL/g	Polyphenol s: 3.03%	[14]

Note: Data for UAE and MAE on L. japonica for **lonicerin** specifically is limited; related compounds and species are shown for reference.

Table 2: HPLC-DAD Method Validation Parameters for Lonicerin Quantification.



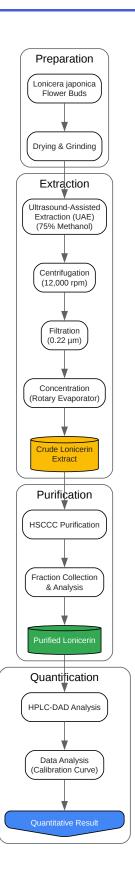
Parameter	Value	Reference
Linearity (r²)	> 0.9989	[11][12]
Limit of Detection (LOD)	1.11 - 3.18 μg/mL*	[11][12]
Limit of Quantification (LOQ)	3.33 - 9.54 μg/mL*	[11][12]
Intra-day Precision (RSD)	< 2.91%	[11][12]
Inter-day Precision (RSD)	< 3.48%	[11][12]
Accuracy (Recovery)	98.22% - 103.47% (Lonicerin: 1.52% RSD)	[11][12]

^{*}Ranges are for eight compounds analyzed simultaneously, including lonicerin.

Visualizations Experimental Workflow

The overall process from raw material to quantified compound is outlined below.





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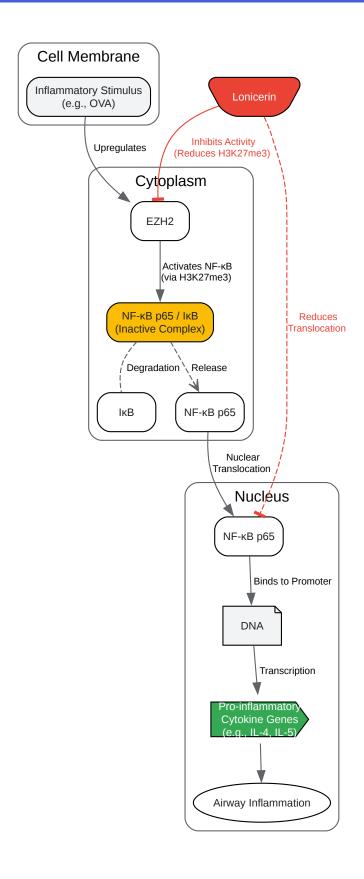
Caption: Workflow for **Lonicerin** Extraction, Purification, and Quantification.



Lonicerin Signaling Pathway

Lonicerin has been shown to exert anti-inflammatory effects by inhibiting the EZH2/NF-κB signaling pathway.





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Caption: Lonicerin inhibits the EZH2/NF-kB inflammatory signaling pathway.[6]



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